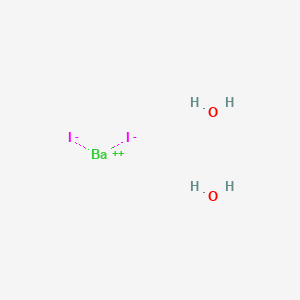

barium(2+);diiodide;dihydrate

Description

Historical Context of Barium Iodide Compounds

The history of barium iodide is intrinsically linked to the discovery and isolation of its constituent element, barium. As early as the Middle Ages, alchemists were intrigued by barium-containing minerals like baryte, found near Bologna, Italy, which exhibited phosphorescence after exposure to light. wikipedia.org However, it was not until 1772 that Carl Scheele identified that baryte contained a new, then-unknown element. wikipedia.org

The isolation of barium metal was achieved in 1808 by Sir Humphry Davy through the electrolysis of molten barium salts. wikipedia.orgpw.livegeeksforgeeks.org Davy named the new element "barium," derived from the mineral baryta. wikipedia.org The development of methods to produce the pure metal, such as the work by Robert Bunsen and Augustus Matthiessen involving the electrolysis of a molten mixture of barium chloride and ammonium (B1175870) chloride, paved the way for the synthesis of various barium compounds, including barium iodide. wikipedia.org Nearly a century ago, the first synthesis of a related organobarium compound, phenyl barium iodide, was reported by Gilman and Schulze, indicating the growing interest in barium-iodine compounds in synthetic chemistry. rsc.org

Early Isolation Methods

Early methods for preparing barium iodide often involved straightforward chemical reactions. The direct combination of the elements, reacting metallic barium with iodine, is one such method to produce anhydrous barium iodide. vedantu.comgeeksforgeeks.org

A more common and established laboratory method involves the neutralization of a barium salt with hydroiodic acid. Specifically, reacting barium carbonate with hydroiodic acid (HI) in an aqueous solution yields barium iodide, which then crystallizes from the solution as the dihydrate, BaI₂·2H₂O. chemicalbook.comgoogle.com

Another preparation route involves a double displacement reaction. The reaction of an aqueous solution of potassium iodide with barium nitrate (B79036) results in the formation of barium iodide in solution, while potassium nitrate is also produced. vedantu.comgeeksforgeeks.org The barium iodide can then be crystallized from the solution. vedantu.com Additionally, barium iodide dihydrate can be synthesized by reacting barium hydroxide (B78521) and ammonium carbonate with a hydrogen periodate (B1199274) reagent. chemistrylearner.comextramarks.com

Forms and Hydrates of Barium Iodide

Barium iodide is known to exist in two primary forms: an anhydrous salt (BaI₂) and a hydrated form, specifically the dihydrate (BaI₂·2H₂O). vedantu.comwikipedia.orgpw.live These forms have distinct physical properties and appearances.

The anhydrous form, BaI₂, is a white, crystalline solid. vedantu.com It is sensitive to air, light, and moisture, and is described as hygroscopic, meaning it readily absorbs water from the atmosphere to form the dihydrate. vedantu.comchemicalbook.com The crystal structure of anhydrous barium iodide is similar to that of lead(II) chloride, where each barium center is coordinated to nine iodide ligands. wikipedia.org

The dihydrate, BaI₂·2H₂O, appears as colorless or white crystals. vedantu.comextramarks.comchemicalbook.com It is freely soluble in water, as well as in organic solvents like ethanol (B145695) and acetone (B3395972). wikipedia.org The presence of two water molecules in its crystal structure differentiates its properties from the anhydrous form. vedantu.com The dihydrate can be converted back to the anhydrous salt by heating. wikipedia.orgpw.live

Interactive Data Table: Properties of Barium Iodide Forms

| Property | Anhydrous Barium Iodide (BaI₂) | Barium Iodide Dihydrate (BaI₂·2H₂O) |

| IUPAC Name | barium(2+);diiodide nih.gov | barium(2+);diiodide;dihydrate nih.gov |

| Appearance | White, crystalline solid vedantu.com | Colorless or white crystals vedantu.comextramarks.com |

| Molar Mass | 391.14 g/mol vedantu.com | 427.17 g/mol vedantu.comnih.gov |

| Density | 5.15 g/cm³ geeksforgeeks.org | 4.916 g/cm³ |

| Melting Point | 711 °C vedantu.comgeeksforgeeks.org | Decomposes upon heating |

| Solubility | Soluble in water and ethanol geeksforgeeks.org | Freely soluble in water, ethanol, and acetone wikipedia.org |

| Hygroscopicity | Hygroscopic vedantu.comchemicalbook.com | Stable under normal conditions |

Properties

IUPAC Name |

barium(2+);diiodide;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2HI.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUCFPBOVNFNMO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[I-].[I-].[Ba+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH4I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Barium 2+ ;diiodide;dihydrate

Direct Elemental Combination Approaches

The direct synthesis of barium iodide can be achieved through the reaction of elemental barium and iodine. vedantu.comgeeksforgeeks.org Given that barium is a reactive alkaline earth metal and iodine is a halogen, they can combine to form the ionic salt, barium iodide. vedantu.com This reaction may require the input of heat to proceed, particularly because iodine is lower in its group in the periodic table. vedantu.comgeeksforgeeks.org

The fundamental reaction is as follows: Ba + I₂ → BaI₂ vedantu.comgeeksforgeeks.org

Solution-Based Precipitation and Neutralization Reactions

A common and effective set of methods for synthesizing barium iodide, which often yields the dihydrate form, involves reactions in aqueous solutions. These can be broadly categorized as double displacement and neutralization reactions.

Double Displacement with Alkali Iodides and Barium Salts

Barium iodide dihydrate can be prepared via a double displacement reaction in an aqueous solution. vedantu.comgeeksforgeeks.org A typical example involves the reaction of an alkali iodide, such as potassium iodide, with a soluble barium salt like barium nitrate (B79036). vedantu.comgeeksforgeeks.org In this reaction, the ions exchange, leading to the formation of barium iodide and a soluble alkali nitrate. vedantu.com

The chemical equation for this reaction is: Ba(NO₃)₂(aq) + 2KI(aq) → BaI₂(aq) + 2KNO₃(aq) vedantu.com

Upon formation in the aqueous solution, the barium iodide can be crystallized out as the dihydrate, BaI₂·2H₂O. vedantu.com

Neutralization of Barium Carbonate with Hydroiodic Acid

A frequently cited method for the preparation of barium iodide dihydrate is the neutralization of barium carbonate with hydroiodic acid. vedantu.combyjus.comwebelements.comcollegedunia.com In this reaction, the solid barium carbonate reacts with aqueous hydroiodic acid to produce aqueous barium iodide, water, and carbon dioxide gas. vedantu.com

The balanced chemical equation for this process is: BaCO₃(s) + 2HI(aq) → BaI₂(aq) + H₂O(l) + CO₂(g) vedantu.com

Following the reaction, the resulting aqueous solution of barium iodide is concentrated through evaporation, which allows for the crystallization of barium iodide dihydrate (BaI₂·2H₂O). vedantu.comwebelements.com

Reaction of Barium Hydroxide (B78521) with Hydroiodic Acid

Another effective neutralization reaction for the synthesis of barium iodide involves the reaction of barium hydroxide with hydroiodic acid. byjus.comcollegedunia.comstudy.comwebqc.orgbrainly.com This acid-base reaction yields barium iodide and water. study.combrainly.com

The balanced molecular equation is: Ba(OH)₂(aq) + 2HI(aq) → BaI₂(aq) + 2H₂O(l) brainly.com

This method produces an aqueous solution of barium iodide, from which the dihydrate can be obtained through crystallization. byjus.comcollegedunia.com

A variation of this approach involves a two-step process where ferrous iodide is first synthesized from iodine and iron powder. guidechem.com The resulting ferrous iodide solution is then reacted with a barium hydroxide solution in a neutralization reaction to form a precipitate of iron(II) hydroxide and a solution of barium iodide. guidechem.com The barium iodide solution is then filtered, concentrated, and dried to yield BaI₂·2H₂O. guidechem.com

| Reactants | Products | Reaction Type |

| Barium Carbonate, Hydroiodic Acid | Barium Iodide, Water, Carbon Dioxide | Neutralization |

| Barium Hydroxide, Hydroiodic Acid | Barium Iodide, Water | Neutralization |

| Potassium Iodide, Barium Nitrate | Barium Iodide, Potassium Nitrate | Double Displacement |

Reactions Involving Barium Hydride Precursors

Anhydrous barium iodide can be synthesized using barium hydride as a starting material. guidechem.com This method involves the reaction of barium hydride with ammonium (B1175870) iodide in a pyridine (B92270) solution. guidechem.com After the reaction, the majority of the pyridine is removed by distillation, and any remaining crystalline pyridine is removed by vacuum distillation at elevated temperatures (150-160°C), resulting in a high yield of anhydrous barium iodide. guidechem.com

Anhydrous Barium Iodide Synthesis Routes

In addition to the barium hydride method, there are other routes to obtain anhydrous barium iodide. One such method involves treating barium metal with 1,2-diiodoethane (B146647) in an ether solvent. collegedunia.comwikipedia.orgextramarks.com

Furthermore, the most straightforward method for preparing anhydrous barium iodide is by heating the hydrated form, barium(2+);diiodide;dihydrate (BaI₂·2H₂O). vedantu.comcollegedunia.comwikipedia.orgbrainly.com When heated, the hydrated salt loses its water of crystallization, converting to the anhydrous salt. wikipedia.orgbrainly.com

| Method | Reactants | Solvent/Conditions | Product Form |

| Dehydration | Barium iodide dihydrate (BaI₂·2H₂O) | Heating | Anhydrous BaI₂ |

| Precursor Reaction | Barium hydride, Ammonium iodide | Pyridine, then vacuum distillation | Anhydrous BaI₂ |

| Metal-Organic Reaction | Barium metal, 1,2-diiodoethane | Ether | Anhydrous BaI₂ |

Controlled Crystallization Techniques

Controlled crystallization is a critical step in the purification of this compound, ensuring the formation of well-defined crystals with high purity. This process typically follows the initial synthesis of a barium iodide solution.

Slow Solvent Evaporation Methods

A prevalent method for obtaining crystalline this compound is through slow solvent evaporation. This technique relies on the principle of gradually increasing the solute concentration in a solution to the point of supersaturation, thereby inducing crystallization.

One described method involves the partial evaporation of a saturated aqueous solution in a desiccator. chemdad.com The slow and controlled removal of the solvent (water) allows for the gradual formation of crystals. Another approach involves evaporating the barium iodide solution at room temperature and atmospheric pressure until crystals of barium iodide precipitate out of the solution. guidechem.com This process is designed to be slow to ensure the growth of larger, more uniform crystals.

| Parameter | Description | Source |

| Solvent | Water | chemdad.com |

| Technique | Partial evaporation in a desiccator | chemdad.com |

| Alternative Technique | Evaporation at room temperature and atmospheric pressure | guidechem.com |

Patent-Related Production Processes

Patented production methods for this compound often focus on efficiency, purity, and safety. A notable patented process outlines a multi-step approach to synthesize the compound with a purity of over 99%. google.com

This process begins with the synthesis of ferrous iodide from iodine and iron powder. guidechem.comgoogle.com The resulting ferrous iodide solution is then reacted with barium hydroxide in a neutralization reaction to form a precipitate of iron(II) hydroxide and a solution of barium iodide. guidechem.comgoogle.com

Following the synthesis, the solution undergoes filtration and a crucial concentration and crystallization step. This involves the evaporation of the barium iodide solution under normal temperature and pressure, leading to the precipitation of barium iodide crystals. google.com The process parameters are carefully controlled to ensure the desired product quality.

| Step | Description | Key Reactants | Outcome |

| 1. Ferrous Iodide Synthesis | Reaction of iodine and iron powder in water. | Iodine, Iron Powder | Ferrous Iodide Solution |

| 2. Barium Iodide Synthesis | Neutralization reaction with barium hydroxide. | Ferrous Iodide, Barium Hydroxide | Barium Iodide Solution and Fe(OH)₂ Precipitate |

| 3. Filtration & Crystallization | Removal of precipitate and evaporation of the solution to induce crystallization. | Barium Iodide Solution | Crystalline this compound |

After crystallization, the product is dehydrated by centrifugation and dried to obtain the final this compound. guidechem.comgoogle.com This patented method highlights the industrial approach to producing high-purity barium iodide dihydrate, emphasizing controlled reaction conditions and crystallization for optimal yield and quality. google.com

Structural Characterization and Crystallography of Barium 2+ ;diiodide;dihydrate

Crystal System Determination

Barium(2+);diiodide;dihydrate is a chemical that exists as a hydrated solid. byjus.com The hydrated form of barium iodide is described as consisting of colorless crystals. vedantu.comwikipedia.orggeeksforgeeks.org

Multiple sources confirm that this compound crystallizes in the orthorhombic system. byjus.comec21.com This crystal system is characterized by three mutually perpendicular axes of unequal length.

Anhydrous Structural Comparisons

A comparison with the anhydrous form, barium(2+);diiodide (BaI₂), provides valuable structural insights. Anhydrous barium iodide also possesses an orthorhombic crystal structure. materialsproject.org Its structure is of the lead(II) chloride (PbCl₂) type, which is a common structural motif for dihalides. vedantu.comwikipedia.org The crystalline packing is also noted to be very similar to that of barium chloride (BaCl₂). wikipedia.org

Detailed crystallographic data for anhydrous barium(2+);diiodide has been determined, and it belongs to the Pnma space group (No. 62). materialsproject.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Lattice Constant (a) | 5.37 Å |

| Lattice Constant (b) | 9.00 Å |

| Lattice Constant (c) | 10.83 Å |

| Coordination of Ba²⁺ | 9-coordinate |

Isomorphism with Related Dihydrates

Advanced X-ray Diffraction Applications

X-ray diffraction (XRD) is a primary technique for the characterization of crystalline materials. Beyond the initial determination of a crystal structure, XRD has advanced applications. For instance, XRD analysis has been utilized to identify the presence of the this compound phase within composite materials. In studies involving the synthesis of europium-doped glass ceramics, XRD patterns confirmed the inclusion of both BaI₂·2H₂O and anhydrous BaI₂ within the glass matrix. This demonstrates the utility of XRD in phase analysis and the characterization of multiphase materials.

Coordination Environment Analysis

The coordination environment describes the arrangement of atoms or ions immediately surrounding a central atom or ion in a crystal lattice. In the anhydrous BaI₂ structure, the barium (Ba²⁺) ion is in a 9-coordinate geometry, bonded to nine iodide (I⁻) atoms. materialsproject.org The Ba-I bond distances in this arrangement range from 3.50 to 4.13 Å. materialsproject.org

For the dihydrate form, BaI₂·2H₂O, the presence of two water molecules per formula unit is expected to influence the coordination of the barium ion. It is suggested that upon formation of the dihydrate, water molecules act as ligands for the barium ion. vedantu.com However, without a complete crystal structure determination from single-crystal X-ray diffraction, the precise coordination number, the geometry of the coordination sphere, and whether the water molecules are directly bonded to the Ba²⁺ ion cannot be definitively established from the available data.

Spectroscopic Characterization of Barium 2+ ;diiodide;dihydrate

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical tool for identifying the functional groups and determining the molecular structure of compounds. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light, the vibrational modes of the molecule can be observed.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. For barium(2+);diiodide;dihydrate, the presence of water of hydration is a key feature that can be identified using FT-IR analysis.

Expected FT-IR Absorption Bands for Water of Hydration:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| O-H Stretching | 3500 - 3200 | Broad absorption due to hydrogen bonding of water molecules. |

| H-O-H Bending | 1630 - 1600 | Sharp absorption corresponding to the bending of the water molecule. |

This table represents expected ranges for hydrated salts and is not based on experimentally reported data for this compound.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the low-frequency modes of a crystal lattice.

As with FT-IR, while the existence of Raman spectra for this compound is noted in chemical literature, specific research articles with detailed spectral analysis and peak assignments are scarce. A Raman spectrum of this compound would be expected to show vibrational modes related to the Ba-I ionic bonds and the librational modes of the water molecules.

Expected Raman Shifts for this compound:

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Description |

| Ba-I Stretching | < 200 | Low-frequency vibrations corresponding to the ionic lattice. |

| Water Librations | 700 - 300 | Rotational and twisting motions of the water molecules within the crystal lattice. |

This table is based on general principles of Raman spectroscopy for hydrated inorganic salts and does not represent specific experimental data for this compound.

X-ray Based Spectroscopies

X-ray based spectroscopic techniques are instrumental in determining the elemental composition, electronic structure, and local atomic arrangement of materials. Techniques such as X-ray Absorption Spectroscopy (XAS) can provide information on the oxidation state and coordination environment of the barium and iodine atoms.

Detailed X-ray absorption studies specifically focused on this compound are not widely reported in scientific literature. However, such studies would be valuable in understanding the local coordination environment of the Ba²⁺ ion and the electronic structure of the iodide ions. X-ray diffraction, a related technique, would be essential for determining the precise crystal structure of the compound.

Optical Transmittance Studies

Optical transmittance studies measure the amount of light that passes through a sample as a function of wavelength. This information is crucial for understanding the optical properties of a material, including its transparency and band gap.

Theoretical and Computational Investigations of Barium 2+ ;diiodide;dihydrate

Quantum Chemical Methodologies

Quantum chemical methods are fundamental to understanding the electronic structure and energetics of barium(2+);diiodide;dihydrate. These approaches, rooted in quantum mechanics, offer a detailed description of electron distribution and its influence on molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool in computational chemistry for investigating the electronic structure of molecules. DFT methods are based on the principle that the energy of a system can be determined from its electron density. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex systems.

While specific DFT studies on crystalline this compound are not extensively documented in the literature, the methodology is widely applied to study related systems, such as hydrated metal ions. For instance, DFT calculations are crucial for optimizing the geometry of the [Ba(H₂O)ₙ]²⁺ cluster, determining vibrational frequencies, and analyzing the nature of the barium-oxygen bonds. The choice of the exchange-correlation functional is critical in DFT and significantly impacts the accuracy of the results. For hydrated systems, functionals like SCAN (Strongly Constrained and Appropriately Normed) have shown good performance in describing the properties of water and ion hydration. researchgate.net

Møller–Plesset Perturbation Theory (MP2 and MP4)

Møller–Plesset perturbation theory (MP) is a post-Hartree-Fock method used to account for electron correlation. wikipedia.org It improves upon the Hartree-Fock method by treating electron correlation as a perturbation. fiveable.me The second-order (MP2) and fourth-order (MP4) levels of theory are commonly used to obtain more accurate energies and properties. wikipedia.org

There is a notable lack of specific MP2 and MP4 studies focused directly on this compound in the available literature. However, these methods are instrumental in calculating accurate interaction energies in smaller, related systems. For example, MP2 calculations could be employed to determine the binding energy of water molecules to the barium ion in the gas phase, providing benchmark data for developing more efficient computational models. MP4, being more computationally intensive, would offer a higher level of accuracy for these benchmark calculations. fiveable.me The computational cost of these methods, however, often limits their application to relatively small molecular systems.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal dynamic processes such as conformational changes, diffusion, and the structuring of solvents around a solute.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a compromise between the accuracy of quantum mechanics and the efficiency of classical molecular mechanics. mpg.de In this approach, the chemically active region of a system (e.g., the barium ion and its first hydration shell) is treated with a QM method, while the remainder of the system (e.g., the bulk solvent) is described by a classical force field. mpg.de

Studies on the hydration of the Ba²⁺ ion using QM/MM MD simulations have provided detailed insights into its coordination structure. These simulations have shown that the first hydration shell of the barium ion is flexible, with coordination numbers fluctuating between 8 and 9. researchgate.net A study assessing the performance of the SCAN functional within a QM/MM framework for hydrated Ba²⁺ found a Ba²⁺-oxygen distance of 2.79 Å and an equal distribution of 8- and 9-fold coordination in the first hydration shell. researchgate.net These findings are in good agreement with experimental data and highlight the utility of QM/MM simulations in describing the structural and dynamical properties of hydrated ions. researchgate.net

Table 1: Structural Properties of Hydrated Ba²⁺ from a SCAN/MM MD Simulation

| Property | Value |

| Ba²⁺-Oxygen Distance (First Shell) | 2.79 Å |

| Predominant Coordination Numbers | 8 and 9 |

Data sourced from a study on the structural and dynamical properties of hydrated Ba²⁺ using QM/MM MD simulations. researchgate.net

Ab Initio Molecular Dynamics (AIMD) Studies

Ab initio molecular dynamics (AIMD) is a powerful simulation technique where the forces on the atoms are calculated "on the fly" using quantum mechanical methods at each time step. This avoids the need for pre-parameterized force fields and allows for the modeling of chemical reactions and other processes involving changes in the electronic structure.

AIMD simulations, particularly those using the SCAN exchange-correlation functional, have been successfully employed to investigate the hydration structures of the Ba²⁺ ion. researchgate.net These studies have demonstrated a strong agreement between AIMD results and experimental data from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy in terms of ion-oxygen distances and coordination numbers. researchgate.netnih.gov While AIMD simulations tend to yield more rigid hydration shells compared to classical and QM/MM simulations, they provide a highly accurate description of the ion-water interactions. researchgate.net It is important to note that the high computational cost of AIMD typically limits these simulations to smaller system sizes and shorter timescales. researchgate.net

Hydration Structure Modeling

Modeling the hydration structure of ions is crucial for understanding their chemical behavior in aqueous solutions. Computational models, validated by experimental data, can provide a detailed picture of the arrangement and dynamics of water molecules in the vicinity of an ion.

For the barium ion, computational studies have been instrumental in characterizing its hydration shell. A combination of quantum mechanical calculations and molecular dynamics simulations has revealed that the Ba²⁺ ion preferentially forms an 8-fold coordinated first hydration shell with a bicapped trigonal prism geometry. researchgate.net This 8-fold structure is in equilibrium with a 9-fold coordinated structure having a tricapped trigonal prism geometry. researchgate.net The hydration shell is described as diffuse and flexible, with a rapid exchange of water molecules on the picosecond timescale. researchgate.net

Table 2: Comparison of Ba²⁺ Hydration Properties from Different Methods

| Method | Ba-O Distance (Å) | Coordination Number |

| EXAFS researchgate.net | 2.85 | 8 |

| AIMD (SCAN) researchgate.net | Not explicitly stated, but good agreement with EXAFS | Not explicitly stated, but good agreement with EXAFS |

| QM/MM (SCAN) researchgate.net | 2.79 | 8 and 9 |

This table presents a comparison of the Ba-O distance and coordination number for the hydrated barium ion as determined by experimental (EXAFS) and computational (AIMD, QM/MM) methods.

Theoretical Characterization of Barium Ions

The theoretical characterization of the barium ion (Ba²⁺) is fundamental to understanding the properties and behavior of compounds such as this compound. Barium is a soft, silvery alkaline earth metal belonging to Group 2 of the periodic table. geeksforgeeks.orgamericanelements.com Due to its high reactivity, it is not found in its elemental form in nature. geeksforgeeks.org The most common and stable oxidation state for barium is +2. libretexts.org Computational studies and theoretical models often begin with the fundamental properties of its elemental form to predict the behavior of its ions in various chemical environments.

Barium's position in the periodic table, with an electron configuration of [Xe] 6s², dictates its tendency to lose two valence electrons to form the Ba²⁺ cation. americanelements.com This ion is a key component in the ionic lattice of barium iodide. Theoretical investigations into related compounds, such as anhydrous barium iodide (BaI₂), utilize computational methods like global structure search methodology to predict behavior under extreme conditions. nih.gov For instance, simulations on BaI₂ have explored crystal structures and phase transitions at pressures ranging from 0 to 200 GPa, predicting a transition from an orthorhombic to a tetragonal structure at 17.1 GPa. nih.gov Such studies highlight the importance of understanding the fundamental characteristics of the barium ion in predicting the macroscopic properties of its compounds. nih.gov

Physical Properties of Elemental Barium

This table presents the fundamental physical properties of elemental barium, which provide a basis for theoretical calculations involving the barium ion.

| Property | Value |

| Atomic Number | 56 |

| Atomic Weight | 137.27 amu americanelements.com |

| Electron Configuration | [Xe] 6s² americanelements.com |

| Melting Point | 725 °C libretexts.org |

| Boiling Point | 1640 °C libretexts.org |

| Density | 3.51 g/cm³ libretexts.org |

| Atomic Radius | 222 pm americanelements.com |

| Van der Waals Radius | 268 pm americanelements.com |

The quantitative analysis of barium ions in solution is often achieved through methods like gravimetric analysis, where the ion is precipitated out of solution. study.comscribd.com Theoretical models of these precipitation reactions are based on the characteristic chemical behaviors of the Ba²⁺ ion with various reagents.

Characteristic Precipitation Reactions of Barium Ion (Ba²⁺)

This table summarizes key reactions used in the qualitative and quantitative analysis of barium ions, forming the basis for theoretical modeling of its interactions in aqueous solutions.

| Reagent | Product | Precipitate Color | Solubility Characteristics |

| Sulfate (B86663) Ion (e.g., H₂SO₄) | Barium sulfate (BaSO₄) libretexts.org | White libretexts.org | Extremely insoluble in water, acids, and alkalies. libretexts.org |

| Ammonium (B1175870) Carbonate ((NH₄)₂CO₃) | Barium carbonate (BaCO₃) libretexts.org | White libretexts.org | Soluble in acids and aqueous ammonia. libretexts.org |

| Potassium Chromate (B82759) (K₂CrO₄) | Barium chromate (BaCrO₄) libretexts.org | Yellow libretexts.org | Soluble in mineral acids, slightly soluble in acetic acid. libretexts.org |

| Sodium Oxalate (B1200264) (Na₂C₂O₄) | Barium oxalate (BaC₂O₄) libretexts.org | White libretexts.org | Soluble in strong acids. libretexts.org |

In addition to precipitation, complexometric titration with reagents like ethylenediaminetetraacetic acid (EDTA) can be used to determine the concentration of barium ions. youtube.com The theoretical basis for this method involves the formation of a stable complex between the Ba²⁺ ion and the EDTA ligand. youtube.com These analytical techniques, grounded in the fundamental reactivity of the barium ion, provide experimental data that can be used to validate and refine computational models of barium-containing compounds.

Reactivity and Chemical Transformations of Barium 2+ ;diiodide;dihydrate

Double Displacement Reactions

Barium(2+);diiodide;dihydrate, when in an aqueous solution, readily undergoes double displacement reactions, where the ions of the reactants exchange to form new compounds. This type of reaction is characteristic of ionic compounds dissolved in water. khanacademy.org

When an aqueous solution of barium iodide is mixed with an aqueous solution of potassium bromide, a double displacement reaction occurs. brainly.inaskfilo.comunacademy.com In this reaction, the barium cation (Ba²⁺) combines with the bromide anions (Br⁻), and the potassium cations (K⁺) combine with the iodide anions (I⁻). This results in the formation of barium bromide and potassium iodide. youtube.com Barium bromide is notably a solid precipitate in this reaction. brainly.inaskfilo.comunacademy.com

The balanced chemical equation for this reaction is: BaI₂(aq) + 2KBr(aq) → BaBr₂(s) + 2KI(aq) brainly.inunacademy.comcollegedunia.com

| Reactants | Products | Reaction Type |

|---|---|---|

| Barium iodide (BaI₂) | Barium bromide (BaBr₂) | Double Displacement |

| Potassium bromide (KBr) | Potassium iodide (KI) |

A similar double displacement reaction takes place when an aqueous solution of barium iodide is combined with an aqueous solution of sodium sulfate (B86663). you-iggy.comstudy.com The barium cations (Ba²⁺) react with the sulfate anions (SO₄²⁻) to form a white precipitate of barium sulfate, which is insoluble in water. study.comquora.comyoutube.com The sodium cations (Na⁺) and iodide anions (I⁻) remain in the solution as soluble sodium iodide. study.comquora.com

The balanced chemical equation for this precipitation reaction is: BaI₂(aq) + Na₂SO₄(aq) → BaSO₄(s) + 2NaI(aq) you-iggy.comyoutube.com

| Reactants | Products | Reaction Type |

|---|---|---|

| Barium iodide (BaI₂) | Barium sulfate (BaSO₄) | Double Displacement (Precipitation) |

| Sodium sulfate (Na₂SO₄) | Sodium iodide (NaI) |

Thermal Decomposition Pathways

This compound is a crystalline solid that contains two water molecules per formula unit. vedantu.com These water molecules can be removed through heating, leading to the formation of the anhydrous salt. vedantu.comwikipedia.orgwebelements.com

Upon heating, this compound undergoes dehydration, losing its water of crystallization. wikipedia.orgwebelements.com This process involves the breaking of the coordinate bonds between the barium ion and the water molecules. The dihydrate form has a melting point of 740°C, however, it dehydrates at 539°C to form the anhydrous version. webelements.comchemicalbook.com

The product of the thermal dehydration of this compound is anhydrous barium iodide (BaI₂). vedantu.comwikipedia.orgwebelements.com This anhydrous form is a white, crystalline solid. vedantu.comcollegedunia.com The conversion from the hydrated to the anhydrous salt is a common thermal transformation for hydrated inorganic salts. wikipedia.org

| Initial Compound | Process | Final Product | Decomposition Temperature |

|---|---|---|---|

| This compound (BaI₂·2H₂O) | Dehydration | Anhydrous Barium Iodide (BaI₂) | 539°C chemicalbook.com |

Formation of Organobarium Compounds

Anhydrous barium iodide serves as a precursor in the synthesis of organobarium compounds. wikipedia.org These are organometallic compounds containing a carbon-barium bond. Organobarium reagents are noted for their unique reactivity, including regio- and stereoselectivity. rsc.org

One method for the preparation of organobarium compounds involves the reaction of anhydrous barium iodide with alkyl potassium compounds. wikipedia.org Additionally, a highly reactive form of barium metal can be produced by reducing barium iodide with lithium biphenylide. wikipedia.orgwikipedia.org This activated barium can then be used to synthesize organobarium compounds, such as by reacting it with allyl halides to form (allyl)BaCl. wikipedia.org

Reduction Reactions

Barium iodide can undergo reduction to yield a highly active form of barium metal. wikipedia.org This transformation is notably achieved through the use of lithium biphenyl (B1667301). wikipedia.orgextramarks.comcollegedunia.com This reaction is significant as it provides a method for producing barium metal with high reactivity, which can be utilized in further chemical synthesis. extramarks.com

Adduct Formation

The dihydrate form of barium iodide, BaI₂·2H₂O, is itself an example of an adduct, where water molecules act as ligands. vedantu.com The compound readily absorbs moisture from the atmosphere, a property known as hygroscopicity, to crystallize into this dihydrate form. vedantu.comchemdad.com The formation of the dihydrate is a key characteristic of the compound when synthesized or handled in the presence of water. For instance, in a double displacement reaction between potassium iodide and barium nitrate (B79036) in an aqueous solution, the resulting barium iodide naturally forms the dihydrate. vedantu.com The water molecules are bound to the barium iodide molecule, influencing its chemical and physical properties compared to the anhydrous salt. vedantu.com

Mechanistic Insights into Chemical Reactions

Barium iodide participates in several mechanistically distinct reactions. A common reaction type is double displacement, which is reversible. vedantu.com Examples of this include the reaction with potassium bromide to form potassium iodide and barium bromide, and with sodium sulfate to produce barium sulfate and sodium iodide. byjus.com

Another key reaction for its formation is neutralization. Barium iodide dihydrate can be synthesized by reacting barium carbonate with hydroiodic acid in water, after which the product crystallizes as the dihydrate. webelements.com The anhydrous form is then obtainable by heating the dihydrate. webelements.com

The formation of barium iodide from barium metal and hydrogen iodide is classified as an oxidation-reduction (redox) and single replacement reaction. you-iggy.com

Environmental Stability Considerations

The environmental behavior of this compound is dictated by its inherent chemical stability and sensitivities. While stable under recommended storage conditions, it is sensitive to air, light, and moisture. chemdad.comchemicalbook.com Its hygroscopic nature means it readily absorbs water from the air. vedantu.com

Due to its high solubility in water, it is expected to be mobile in the environment. fishersci.comfishersci.com Persistence is considered unlikely based on this solubility. fishersci.comfishersci.com It is incompatible with strong oxidizing agents. chemdad.com When exposed to fire, it may decompose to produce hazardous products, including hydrogen iodide and barium oxides. chemicalbook.comfishersci.com

| Factor | Observation | Source(s) |

| Air Sensitivity | Sensitive; should be stored under an inert atmosphere. | chemdad.comchemicalbook.com |

| Light Sensitivity | Sensitive to light. | vedantu.comchemdad.comchemicalbook.com |

| Moisture Sensitivity | Hygroscopic; readily absorbs moisture to form the dihydrate. | vedantu.comchemdad.com |

| Water Solubility | Highly soluble, leading to high mobility in the environment. | fishersci.comfishersci.com |

| Persistence | Unlikely to persist in the environment due to high water solubility. | fishersci.comfishersci.com |

| Incompatibilities | Strong oxidizing agents. | chemdad.com |

| Hazardous Decomposition | Decomposes upon heating to form hydrogen iodide and barium oxides. | chemicalbook.comfishersci.com |

Hydration Properties and Dynamics of Barium 2+ ;diiodide;dihydrate

Hygroscopic Behavior

Barium iodide is characterized by its hygroscopic nature, readily absorbing moisture from the atmosphere. vedantu.comcollegedunia.comchemicalbook.comt3db.ca The anhydrous form (BaI₂) is particularly sensitive to air and moisture. collegedunia.com When exposed to air, it will absorb water to crystallize into the more stable dihydrate form, barium(2+);diiodide;dihydrate (BaI₂·2H₂O). vedantu.comcollegedunia.com This tendency to attract and hold water molecules is a key property of the compound. The material is also described as deliquescent, meaning it can absorb enough moisture from the air to dissolve and become liquid. t3db.ca This hygroscopic and moisture-sensitive character necessitates careful handling and storage to maintain the compound in its desired hydration state. chemicalbook.comchemdad.com

Water Solubility Characteristics

This compound is known for its high solubility in water. chemimpex.com It is described as being freely soluble in water, as well as in other polar solvents like ethanol (B145695) and acetone (B3395972). chemistrylearner.cominfiniumpharmachem.comwikipedia.orgtestbook.com This property makes it a useful reagent in various chemical syntheses. chemimpex.com The presence of water molecules in the dihydrate form contributes to its solubility in aqueous solutions. vedantu.comcollegedunia.com

The solubility of barium iodide in water is significantly influenced by temperature. As the temperature of the water increases, the amount of barium iodide that can be dissolved also increases substantially. This positive correlation is characteristic of many soluble salts. Specific data illustrates this relationship clearly. At 0°C, 182 grams of barium iodide can dissolve in 100 grams of water. chemicalbook.comchemdad.com This value increases to 223 g/100g H₂O at 20°C and reaches 301 g/100g H₂O at 100°C. chemicalbook.comchemdad.com

Below is an interactive data table summarizing the temperature dependence of barium iodide's solubility.

Data sourced from ChemicalBook and other chemical suppliers. chemicalbook.comchemdad.com

Hydration Shell Analysis

In an aqueous solution, the barium (Ba²⁺) and iodide (I⁻) ions are surrounded by water molecules, forming distinct hydration shells. The structure of these shells is a subject of advanced research using both experimental and computational methods. For the barium ion, ab initio molecular dynamics (AIMD) simulations using the SCAN exchange-correlation functional have determined that the first hydration shell is located at a distance of approximately 2.78 Å from the barium ion. Quantum mechanical/molecular mechanical (QM/MM) simulations yield a similar Ba²⁺-water distance of 2.79 Å. researchgate.net These simulations also indicate that the first hydration shell is flexible, with coordination numbers (the number of water molecules directly interacting with the ion) fluctuating between 8 and 9. researchgate.net This arrangement of water molecules around the cation is a crucial factor in the ion's behavior in solution.

Dynamics of Water Molecules in Hydrated Systems

The water molecules within the hydration shells of ions exhibit different dynamic properties compared to bulk water. nih.gov The presence of ions slows down the rearrangement of hydrogen bonds among water molecules. nih.gov This is because the strong electrostatic interactions between the ion and the water molecules create a more ordered, less mobile environment. stanford.edu

Research on the iodide ion's hydration shell using ab initio molecular dynamics simulations has identified multiple timescales for the spectral diffusion of water molecules. researchgate.net For a dilute iodide solution, these include a rapid component of about 150 fs, an intermediate timescale of 2-3 ps, and a longer one of 14-16 ps. researchgate.net These different timescales reflect the complex molecular motions and hydrogen bond dynamics occurring within the ion's immediate vicinity. The hydrogen bond lifetime within the solvation shell of a concentrated iodide ion solution is approximately 0.25 picoseconds. researchgate.net These findings highlight that the dynamics of water are significantly perturbed by the presence of the constituent ions of barium iodide.

Identification Challenges of Hydrate (B1144303) Forms

A primary challenge in handling barium iodide is distinguishing and maintaining its different hydrate forms, specifically the anhydrous (BaI₂) and dihydrate (BaI₂·2H₂O) states. vedantu.comwikipedia.org The anhydrous form is highly hygroscopic and readily absorbs atmospheric water to form the dihydrate. vedantu.comcollegedunia.com This transformation can be spontaneous under ambient conditions, making it difficult to work with the purely anhydrous salt without a controlled, moisture-free environment. chemicalbook.comt3db.ca Conversely, the dihydrate can lose its water of crystallization upon heating to revert to the anhydrous form. wikipedia.orgtestbook.com The compound is also sensitive to air and light, which can cause decomposition. chemicalbook.comt3db.cachemdad.com These characteristics present challenges for the accurate identification and quantification of a specific hydrate form, as the sample's composition can change with environmental exposure.

Advanced Applications in Materials Science Excluding Clinical

Analytical Reagent Applications

Barium diiodide dihydrate is utilized in analytical chemistry due to its high solubility in water and its role as a source of barium and iodide ions. chemimpex.com It is available in various grades, including Reagent and Technical Grades, which are suitable for laboratory and research applications. americanelements.com

In analytical procedures, barium diiodide dihydrate serves as a reagent, particularly in the detection and quantification of halide ions in various samples. chemimpex.com Its application in this context relies on specific chemical reactions where the iodide or barium ions participate, allowing for the identification or measurement of other halides.

The identification of barium diiodide dihydrate itself is based on its distinct physical and chemical properties. These characteristics are crucial for its proper use as a reagent and in material synthesis.

Table 1: Chemical Identifiers for Barium Diiodide Dihydrate

| Identifier | Value |

|---|---|

| IUPAC Name | barium(2+);diiodide;dihydrate americanelements.comnih.gov |

| CAS Number | 7787-33-9 chemimpex.comchemicalbook.com |

| Molecular Formula | BaI₂·2H₂O chemimpex.com |

| Molecular Weight | 427.17 g/mol chemimpex.comchemicalbook.com |

| Appearance | White crystalline powder chemimpex.com |

| Density | 5.15 g/mL at 25 °C chemimpex.com |

Specialty Glass Manufacturing Contributions

Barium compounds are important additives in glass manufacturing. Barium diiodide dihydrate can be used in the production of specialty glasses, where the introduction of barium enhances certain optical and mechanical properties. chemimpex.com For instance, barium is a key component in some barium-borosilicate glasses, which are valued in the electronics industry for thin-film circuits due to their specific electrical properties and low alkali ion content. sgpinc.com The addition of barium results in glasses with good thermal shock resistance. sgpinc.com

Electronic Materials Development

The compound finds application in the production of certain electronic components, contributing to advancements in electronic devices. chemimpex.com

Barium diiodide dihydrate is employed in the manufacturing of certain types of semiconductors and photoconductive materials. chemimpex.com While most common semiconductors are materials like silicon or gallium arsenide, there is ongoing research into a wide variety of compounds for specific applications. wikipedia.org Research on anhydrous barium iodide (BaI₂) has shown that it undergoes pressure-induced phase transitions. nih.gov At ambient pressure, it is an insulator, but theoretical studies predict that under high pressure (around 17.1 GPa), it transitions to a metallic phase, a property relevant to electronics. nih.gov This pressure-induced metallization occurs via an indirect band gap closure. nih.gov

Luminescent Material Science

Barium diiodide is a significant material in the field of luminescence, particularly for its use in scintillators, which are materials that emit light when excited by ionizing radiation. It is also used in the development of phosphors. chemimpex.com

Research has focused on both undoped and doped barium iodide crystals for scintillator detectors. osti.gov Doping the barium iodide crystal lattice with activators like Europium (Eu²⁺) or Cerium (Ce³⁺) alters its luminescent properties. osti.gov Europium-doped barium iodide—BaI₂(Eu)—exhibits luminescence from the Eu²⁺ ion at a wavelength of 420 nm. osti.gov It also shows a broad emission band at 550 nm, which is attributed to a trapped exciton (B1674681) and is reduced when the source material is purified. osti.gov The high atomic number (Z) and density of barium iodide make it a candidate for high-resolution gamma-ray spectroscopy. osti.gov

Table 2: Luminescence Properties of Doped Barium Iodide

| Dopant | Emission Wavelength | Decay Time | Notes |

|---|---|---|---|

| Europium (Eu²⁺) | 420 nm | ~450 ns | Primary luminescence from the dopant ion. osti.gov |

| Trapped Exciton | 550 nm | ~3 µs | Broad-band luminescence, reduced by purification. osti.gov |

Phosphor Development

Barium iodide is a host material for phosphors, particularly when doped with activators like europium (Eu²⁺). In these applications, the barium iodide crystal lattice acts as a stable matrix for the dopant ions, which are responsible for the luminescent properties. The interaction between the host lattice and the activator ion is critical in determining the efficiency and wavelength of the emitted light.

Research into europium-doped barium halides has shown that the specific halide (chloride, bromide, or iodide) influences the emission wavelength. For instance, in europium-doped barium iodide (BaI₂:Eu²⁺), the luminescence is shifted to longer wavelengths compared to its chloride and bromide counterparts. tudelft.nl The synthesis of such phosphors often involves high-temperature solid-state reactions or crystal growth techniques like the Bridgman method to ensure proper incorporation of the dopant into the host crystal structure. osti.gov The development of these materials is aimed at creating efficient phosphors for applications such as X-ray imaging and scintillators.

Studies in Phosphorescence and Luminescence

The luminescent properties of barium iodide, especially when doped, have been a subject of scientific investigation. Studies on europium-doped barium iodide (BaI₂(Eu)) reveal complex emission spectra. Under excitation, BaI₂(Eu) exhibits luminescence from two distinct sources: a band attributed to the 5d-4f transition of the Eu²⁺ ion and a separate, broader band at a longer wavelength. osti.gov

One study identified the Eu²⁺ emission peak at approximately 425 nm. tudelft.nl A more detailed investigation observed this emission at 420 nm with a decay time of about 450 nanoseconds. osti.gov The same study also reported a broad emission band centered at 550 nm, which was assigned to a trapped exciton, with a much longer decay time of around 3 microseconds. osti.gov This dual-emission property is significant, and its characteristics can be modified by refining the purity of the initial barium iodide material, suggesting that intrinsic crystal defects or impurities play a role in the luminescence mechanism. osti.gov

Luminescence Properties of Europium-Doped Barium Iodide

| Property | Value | Source |

|---|---|---|

| Eu²⁺ Emission Peak | ~420-425 nm | tudelft.nlosti.gov |

| Eu²⁺ Decay Time | ~450 ns | osti.gov |

| Trapped Exciton Emission | ~550 nm | osti.gov |

| Trapped Exciton Decay Time | ~3 µs | osti.gov |

Superconductivity Research Precursors

Barium iodide (BaI₂) has been identified as a material of interest in the field of high-pressure physics and superconductivity research. As a simple and prototypical iodine compound, it serves as a model system for investigating pressure-induced phase transitions and electronic phenomena. foxvalleyimaging.comosti.gov

Theoretical studies using global structure search methodologies have explored the behavior of BaI₂ under a wide range of pressures (0–200 GPa). foxvalleyimaging.comosti.gov These simulations predicted that at ambient pressure, BaI₂ has an orthorhombic Pnma structure, which transitions to a thermodynamically stable tetragonal I4/mmm phase at approximately 17.1 GPa. foxvalleyimaging.comnih.gov Further electronic calculations indicated that this high-pressure phase of BaI₂ exhibits metallic characteristics through an indirect band gap closure. foxvalleyimaging.comnih.gov

The research also performed electron-phonon coupling simulations, which suggested that BaI₂ could exhibit superconductivity at high pressures, with a calculated critical temperature (TC) of 1.27 K at 30 GPa. nih.gov These investigations position barium iodide as a significant precursor material for studying the high-pressure behavior of iodine compounds and for the theoretical exploration of new superconductors. foxvalleyimaging.comosti.gov

Scintillation Detector Technology

Barium iodide is a promising candidate material for scintillation detectors, which are crucial for detecting ionizing radiation. Its high effective atomic number (Zeff= 54.1) and density (ρ=5.1 g/cm³) make it effective for gamma-ray detection. osti.gov Research has focused on growing single crystals of barium iodide, both undoped and doped with activators like cerium (Ce³⁺) and europium (Eu²⁺), to optimize their scintillation performance. osti.gov

Crystals of europium-doped barium iodide have demonstrated high light yields, a critical parameter for a scintillator's energy resolution. osti.gov While early efforts reported modest light yields of around 2,000 photons/MeV, subsequent studies have shown significantly improved performance. osti.gov The material is noted as being readily growable using techniques like the Bridgman method and is less prone to cracking compared to other high-performance scintillators like Lanthanum Halides. osti.gov

Scintillation Properties of Barium Halides

| Material | Light Yield (photons/MeV) | Energy Resolution (at 662 keV) |

|---|---|---|

| BaCl₂:Eu²⁺ | 19,400 ± 1950 | 8.8% ± 0.9% |

| BaBr₂ (undoped) | 19,300 ± 1950 | 11.2% ± 1.1% |

| BaI₂ (undoped) | 2,700 ± 300 (at 59.9 keV) | 42.0% ± 4.2% (at 59.9 keV) |

Data adapted from studies on various barium halide scintillators. tudelft.nl

Scintillation detectors based on barium iodide are components of radiation detection systems. Barium iodide is a candidate for these systems due to its high density and atomic number, which provide a high probability of interaction with gamma rays. osti.gov These detectors convert the energy from ionizing radiation into flashes of light, which are then converted into an electrical signal. osti.gov Systems using BaI₂ are being developed for applications that require sensitive detection of gamma rays and the ability to identify isotopes through spectroscopy. osti.gov

X-ray Imaging Beyond Medical Contexts

In non-destructive testing (NDT), industrial radiography uses X-rays or gamma rays to inspect the internal structure of materials and components to locate defects without damaging the object. wikipedia.orgmfe-is.com Contrast agents are sometimes used in X-ray imaging to enhance the visibility of internal structures by increasing the attenuation of X-rays. wikipedia.org Materials with a high atomic number, like barium, are effective for this purpose. drugbank.com

While barium sulfate (B86663) is a widely used contrast agent, its application is primarily in medical imaging of the gastrointestinal tract. wikipedia.orgradiopaedia.org There is limited specific documentation in the available research on the use of this compound as a contrast agent in non-medical or industrial X-ray imaging applications such as the inspection of welds, castings, or composite structures. wikipedia.orgsetsmartsolutions.com The principles of industrial radiography rely on differences in material density and thickness to create an image; the use of a contrast agent would be applicable where internal features have low intrinsic contrast. twi-global.com

Catalytic Roles in Chemical Synthesis

While direct catalytic applications of this compound are not extensively documented, its role as a reagent and precursor in chemical synthesis is well-established. It serves as a starting material for producing other iodide compounds and in the preparation of organobarium compounds. vedantu.combyjus.com

Anhydrous barium diiodide, which is readily formed by heating the dihydrate, reacts with alkyl potassium compounds. wikipedia.org This reaction yields organobarium compounds, which are potent reagents in organic synthesis. wikipedia.org For example, allylbarium reagents, synthesized from barium iodide, have demonstrated unique regio- and stereoselective allylation reactions with carbonyl compounds. Although the barium compound itself is a stoichiometric reagent in these cases rather than a true catalyst, its function is crucial for facilitating specific chemical transformations that might otherwise be difficult to achieve.

The primary function of this compound in synthesis is to provide a soluble source of barium ions for reactions where the iodide counter-ion does not interfere. Its utility lies in enabling the formation of more complex molecules that may subsequently be used in catalytic cycles or as building blocks for larger assemblies.

Precursor for Complex Barium Coordination Compounds

This compound is a key precursor for the synthesis of complex barium coordination compounds. These materials are of significant interest in materials science due to their diverse structures and potential applications in areas such as electronics and optics. The compound serves as a readily available source of Ba²⁺ ions for creating intricate molecular architectures.

One notable application is in the preparation of barium iodo alkoxide/acetato complexes. chemdad.com These complexes are formed by reacting this compound with other organic ligands, leading to molecules with specific functionalities and properties.

Furthermore, the principles of coordination chemistry allow for the use of barium salts like this compound to construct coordination polymers. These are extended networks of metal ions linked by organic ligands. While specific examples starting directly from the diiodide are specialized, the synthesis of structures like a 2-D barium/thiodiacetate coordination polymer highlights the capacity of the Ba²⁺ ion to form extended, ordered materials. The choice of precursor can influence the final structure and purity of the resulting coordination compound.

| Compound Type | Precursor Role of Barium Source | Potential Application |

|---|---|---|

| Barium Iodo Alkoxide/Acetato Complexes | Direct source of Ba²⁺ and I⁻ ions | Specialty chemical synthesis |

| Barium-based Coordination Polymers | Source of Ba²⁺ nodes for framework construction | Luminescent materials, gas storage |

| Organobarium Reagents | Reactant to form carbon-barium bonds | Organic synthesis |

Interdisciplinary Research in Advanced Materials

The application of this compound extends into several interdisciplinary research areas, most notably in the development of scintillator materials for radiation detection and in the synthesis of perovskite materials for optoelectronics.

Scintillator Materials: Barium diiodide (BaI₂) is a high-Z material (effective atomic number Zeff= 54.1), which makes it an excellent candidate for gamma-ray detection. osti.gov When doped with activators like Europium (Eu²⁺), BaI₂ crystals act as efficient scintillators, converting high-energy radiation into visible light that can be detected by a photomultiplier tube. vedantu.comosti.gov Research in this field involves growing large, high-purity single crystals from barium diiodide powder. osti.govunt.edu The performance of these scintillators, including their light yield and energy resolution, is a subject of intense study, blending materials science with nuclear physics and engineering. osti.gov

| Property | Value/Description | Reference |

|---|---|---|

| Activator | Europium (Eu²⁺) | osti.govunt.edu |

| Primary Luminescence Peak | ~420 nm | osti.govunt.edu |

| Decay Time | ~450 ns | osti.govunt.edu |

| Application | Gamma-ray spectroscopy, medical imaging | vedantu.comosti.gov |

Perovskite Materials: In the rapidly advancing field of photovoltaics, halide perovskites have shown remarkable potential. This compound can serve as a precursor for introducing barium into perovskite structures. The large ionic radius of Ba²⁺ makes it a suitable candidate to partially replace lead (Pb²⁺) in traditional lead-halide perovskites, aiming to reduce toxicity while tuning the material's optoelectronic properties. researchgate.net Ba-doped perovskite solar cells have demonstrated promising photovoltaic characteristics. researchgate.net The use of this compound provides a direct route to incorporate both the desired metal cation (Ba²⁺) and halide anion (I⁻) into the perovskite crystal lattice, an area of active research that combines chemistry, physics, and materials engineering.

Additionally, this compound is utilized in the production of other advanced materials, including specialty glasses, ceramics, and phosphors, enhancing their optical and mechanical properties. chemimpex.com

Analytical Methodologies for Barium 2+ ;diiodide;dihydrate Quantification and Purity Assessment

Spectrometric Techniques

Spectrometric techniques are instrumental in the elemental analysis of barium(2+);diiodide;dihydrate, offering high sensitivity and specificity for the determination of barium content and metallic impurities.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting and quantifying trace and ultra-trace levels of barium and other elemental impurities in a sample of this compound. ingeniatrics.comcdc.gov The sample, typically after dissolution in a suitable solvent, is introduced into a high-temperature argon plasma. The plasma atomizes and ionizes the barium atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

The high sensitivity of ICP-MS makes it particularly useful for purity assessment, where even minute concentrations of contaminants can be critical. ingeniatrics.com For the analysis of the iodide component, ICP-MS can be coupled with techniques like ion chromatography (IC-ICP-MS) to determine iodide concentrations in various sample matrices. uzh.ch

Key Parameters for Barium Analysis by ICP-MS:

| Parameter | Typical Value/Condition |

|---|---|

| Plasma Gas | Argon |

| Sample Introduction | Nebulizer for liquid samples |

| Mass Analyzer | Quadrupole, Time-of-Flight, or Sector Field |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is another powerful and widely used technique for the elemental analysis of barium in this compound. taylorfrancis.comscholarsresearchlibrary.com Similar to ICP-MS, a liquid sample is introduced into an argon plasma, which excites the barium atoms and ions to higher energy levels. eag.comresearchgate.netunil.ch As they return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of barium in the sample. eag.com

ICP-OES offers excellent sensitivity, high precision, and the ability to perform multi-element analysis simultaneously, making it suitable for both quantification of barium and the assessment of metallic impurities. taylorfrancis.comscholarsresearchlibrary.com

Characteristic Barium Emission Lines in ICP-OES:

| Wavelength (nm) | Species |

|---|---|

| 455.403 | Ba II (ionic) |

| 493.409 | Ba II (ionic) |

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a well-established and cost-effective technique for determining the concentration of barium in this compound. cdc.govnih.gov In this method, a solution of the sample is aspirated into a flame (flame AAS) or a graphite (B72142) furnace (graphite furnace AAS), where it is atomized. nih.gov A light beam from a hollow cathode lamp containing barium is passed through the atomized sample. The barium atoms in the sample absorb light at a specific wavelength, and the amount of light absorbed is proportional to the concentration of barium. nemi.gov

The use of a nitrous oxide-acetylene flame is often employed to minimize chemical interferences. nemi.gov To control the ionization of barium in the flame, an ionization suppressant, such as a sodium chloride solution, is typically added to both the samples and standards. nemi.gov

Typical AAS Parameters for Barium Analysis:

| Parameter | Setting |

|---|---|

| Wavelength | 553.6 nm nemi.gov |

| Flame/Atomizer | Nitrous oxide-acetylene flame nemi.gov |

| Slit Width | Instrument dependent |

Neutron Activation Analysis (NAA)

Neutron Activation Analysis (NAA) is a highly sensitive and non-destructive nuclear analytical technique that can be used to determine the elemental composition of this compound. wikipedia.org The sample is bombarded with neutrons, typically in a nuclear reactor. oregonstate.edu This process causes stable isotopes of barium and iodine to be converted into radioactive isotopes. As these radioactive isotopes decay, they emit characteristic gamma rays. nrc.gov By measuring the energy and intensity of these gamma rays, the concentration of the original elements can be determined. oregonstate.edu

A significant advantage of NAA is that it analyzes the entire sample bulk and is generally free from chemical matrix effects. wikipedia.org It is particularly useful for the simultaneous determination of multiple elements and for the analysis of samples where preserving the sample integrity is important. barc.gov.in

Nuclear Reactions in NAA for Barium and Iodine:

| Target Isotope | Reaction | Radioactive Product | Half-life |

|---|---|---|---|

| ¹³⁸Ba | ¹³⁸Ba(n,γ) | ¹³⁹Ba | 82.9 min |

Atomic Emission Spectroscopy (AES)

Atomic Emission Spectroscopy (AES) is a technique used for elemental analysis based on the principle that excited atoms emit light at characteristic wavelengths. nih.gov For the analysis of barium in this compound, the sample is subjected to a high-energy source, such as an electric arc or a flame, to excite the barium atoms. nih.govacs.org The resulting emission spectrum is then analyzed to identify and quantify the barium content based on the intensity of its spectral lines. atomtrace.combyui.edu

While modern techniques like ICP-OES have become more prevalent, traditional AES methods can still be valuable for specific applications. Sample preparation may involve ashing the material and fusing it with other substances to ensure proper excitation. nih.gov

Titrimetric Methods (Argentometry)

Titrimetric methods, specifically argentometry, provide a classical and reliable approach for the quantification of the iodide component in this compound. mt.com This method is based on a precipitation reaction.

In the argentometric titration of iodide, a solution of the this compound sample is titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). iaea.org The silver ions (Ag⁺) react with the iodide ions (I⁻) to form a precipitate of silver iodide (AgI), which is a pale yellow solid. mt.com

The reaction is as follows: Ag⁺(aq) + I⁻(aq) → AgI(s)

The endpoint of the titration, which indicates that all the iodide has reacted, can be determined using various methods. One common approach is the use of an adsorption indicator, such as eosin, which changes color at the endpoint. iaea.org Potentiometric methods, where the change in the electrical potential of the solution is monitored as the titrant is added, can also be employed to accurately determine the equivalence point. metrohm.com The volume of the silver nitrate solution required to reach the endpoint is then used to calculate the concentration of iodide in the original sample. mt.com This method is particularly useful for assessing the purity of the compound with respect to its iodide content.

X-ray Diffraction for Purity and Phase Analysis

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the crystalline structure, phase composition, and purity of solid materials, including hydrated salts like this compound.

Phase Identification: The primary application of XRD in this context is to confirm the identity of the synthesized material. The obtained diffraction pattern from a sample of this compound would be compared to a standard reference pattern from a crystallographic database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). A match between the peak positions and relative intensities of the experimental pattern and the reference pattern would confirm the correct phase and crystalline structure of the dihydrate.

Purity Assessment: XRD is also highly effective in identifying crystalline impurities. If other crystalline phases, such as the anhydrous form (BaI₂) or precursor materials, are present in the sample, their characteristic diffraction peaks will appear alongside those of the dihydrate. The presence and intensity of these additional peaks can be used to assess the purity of the this compound sample.

To illustrate how such data would be presented, the following are examples of data tables that would be generated from an XRD analysis. Note: The data in these tables is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found.

Hypothetical XRD Peak Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 18.5 | 4.79 | 100 |

| 25.8 | 3.45 | 85 |

| 31.2 | 2.86 | 60 |

| 36.7 | 2.45 | 45 |

Hypothetical Crystal Structure Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.87 |

| b (Å) | 8.54 |

| c (Å) | 7.92 |

| β (°) | 110.5 |

| Z | 4 |

In a real-world scenario, these tables would be populated with experimental data, allowing for a thorough analysis of the purity and phase of the this compound sample.

Aquatic Environmental Transport and Fate

As a highly water-soluble compound, this compound readily dissolves in aquatic systems, dissociating into barium (Ba²⁺) and iodide (I⁻) ions. chemistrylearner.comwikipedia.org This solubility suggests that it is likely to be mobile in the environment. fishersci.comfishersci.com However, the ultimate fate of the barium ion is largely controlled by the geochemistry of the receiving waters, particularly the presence of sulfate (B86663) ions. louisiana.gov

The presence of sulfate ions (SO₄²⁻) in aquatic environments is a critical factor in determining the environmental fate of dissolved barium. When this compound enters waters containing sulfate, a precipitation reaction occurs, forming the sparingly soluble salt barium sulfate (BaSO₄), also known as barite. louisiana.govquora.comstudy.com This process effectively removes dissolved barium from the water column.

Seawater, for instance, contains high concentrations of sulfate. louisiana.gov Consequently, any significant input of soluble barium compounds into the marine environment is expected to lead to the rapid precipitation of barium sulfate. louisiana.gov The rate of this precipitation is very rapid in highly supersaturated mixtures. louisiana.gov This chemical interaction significantly limits the concentration and mobility of dissolved barium in marine systems. louisiana.govresearchgate.net In freshwater systems with low sulfate concentrations, barium can remain dissolved and be more mobile. louisiana.gov

| Factor | Influence on Barium Fate | Governing Reaction |

|---|---|---|

| Sulfate (SO₄²⁻) Concentration | High concentrations lead to rapid precipitation of barium sulfate (barite), reducing dissolved barium levels. louisiana.govmdpi.com | Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s) |

| Water Type | In seawater (high sulfate), barium mobility is low. In freshwater (low sulfate), barium can be more mobile. louisiana.gov | N/A |

| Temperature and Pressure | Barium sulfate solubility generally increases with temperature and pressure, potentially affecting precipitation rates in different aquatic environments. | N/A |

The oceanic distribution of dissolved barium is a direct consequence of its interaction with sulfate. Concentrations are generally low, ranging from approximately 4 to 20 µg/L, and are controlled by the solubility of barium sulfate. louisiana.gov Research indicates that dissolved barium concentrations tend to increase with ocean depth. researchgate.net For example, in the waters off Southern California, average dissolved barium increased from 11 µg/L at 1 meter to 22 µg/L at 968 meters. researchgate.net Despite the formation of barite, most ocean waters are found to be undersaturated with respect to this mineral. researchgate.net The distribution is also influenced by water mass mixing and non-conservative processes like the dissolution of particulate barium below the mesopelagic zone. geotraces.org

| Oceanic Zone | Typical Dissolved Barium Concentration | Primary Controlling Factor |

|---|---|---|

| Surface Waters | 4 - 20 µg/L louisiana.gov | Equilibrium with barium sulfate (barite). louisiana.govresearchgate.net |

| Deep Waters | Concentrations increase with depth (e.g., up to 22 µg/L). researchgate.net | Increased barite solubility with depth and particulate dissolution. researchgate.netgeotraces.org |

Soil Interaction and Mobility

When released onto land, the barium from this compound interacts with the soil matrix. Its mobility is influenced by several soil properties, including texture, cation exchange capacity (CEC), pH, and the presence of other ions like sulfates and carbonates. researchgate.netepa.gov

A primary mechanism for barium's interaction with soil is through ion exchange. researchgate.net As a divalent cation (Ba²⁺), it can be adsorbed by soil colloids, which typically carry a net negative charge. researchgate.netresearchgate.net This process involves the exchange of barium ions from the soil solution with other cations already held on the surfaces of clay minerals and organic matter. researchgate.netpolyprocessing.com This reversible process can retain barium in the soil, reducing its immediate mobility and potential for leaching. researchgate.net Barium can also be strongly adsorbed onto oxides and hydroxides present in the soil. researchgate.net

The pH of the soil significantly affects barium's solubility and mobility. The mobility of barium is generally greater in more acidic soils (lower pH). epa.govsciendo.com In such conditions, there is increased competition from H⁺ ions for binding sites on soil colloids, which can lead to greater desorption of Ba²⁺ into the soil solution. researchgate.net

Given that this compound is water-soluble, the dissociated Ba²⁺ and I⁻ ions can readily move with percolating water through the soil profile. fishersci.comfishersci.com This mobility allows for potential transport into groundwater systems. guidechem.com However, this movement can be significantly limited if the barium encounters sulfate or carbonate in the soil, which would cause it to precipitate as insoluble barium sulfate or barium carbonate. epa.govcdc.gov Therefore, the potential for groundwater contamination is highly dependent on the specific geochemistry of the soil and underlying aquifers.

Atmospheric Release and Particulate Form

While direct atmospheric release of this compound is not a primary pathway, other barium compounds are emitted into the atmosphere from various industrial activities, such as mining, refining, and the combustion of coal and oil. ca.govepa.govaep.com Once in the atmosphere, barium compounds are expected to exist in particulate form. epa.govca.gov

These barium-containing particulates are subject to atmospheric transport and will eventually be removed from the air via wet and dry deposition. epa.govca.gov Wet deposition occurs when precipitation (rain, snow) scavenges the particles, while dry deposition is the gravitational settling of the particles. aep.com The atmospheric lifetime of such particle-associated chemicals is estimated to be on the order of 5 to 15 days, after which they are deposited onto land or water surfaces. ca.gov

Environmental Pathways and Mechanistic Studies of this compound

The environmental journey of the water-soluble compound this compound is fundamentally dictated by the behavior of its constituent ion, the divalent barium cation (Ba²⁺). As a soluble salt, barium diiodide readily dissolves in aqueous environments, releasing Ba²⁺ ions. wikipedia.org These ions then enter the complex biogeochemical cycles of barium, particularly within marine and sedimentary systems. In these environments, the mobile Ba²⁺ ions are prone to react with naturally occurring sulfate and carbonate, leading to the precipitation of insoluble salts like barium sulfate (barite) and barium carbonate. nih.govcdc.gov Consequently, the environmental pathways and ultimate fate of barium originating from barium diiodide dihydrate are intricately linked to the cycling of these more stable, insoluble forms.

Future Research Directions for Barium 2+ ;diiodide;dihydrate

Unexplored Hydrate (B1144303) Forms and Stability